3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
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Overview
Description
“3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide” is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonamide Formation: The N-methylbenzenesulfonamido group is typically introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Final Coupling: The trifluoromethylphenyl group is attached through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Enzyme Inhibition: Potential application as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: May act as a ligand for specific receptors, influencing biological processes.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating diseases such as cancer, inflammation, or infectious diseases.
Diagnostic Tools: May be used in the design of diagnostic agents for imaging or biomarker detection.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Application in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of “3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide” would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiophene Carboxamides: Compounds with similar thiophene and carboxamide structures.
Sulfonamides: Compounds containing the sulfonamide functional group.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group.
Uniqueness
“3-(N-methylbenzenesulfonamido)-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-8-3-2-4-9-16)17-10-11-29-18(17)19(26)24-13-14-6-5-7-15(12-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMZFVYBQFHUJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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